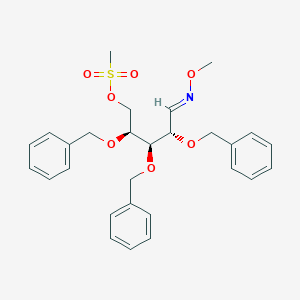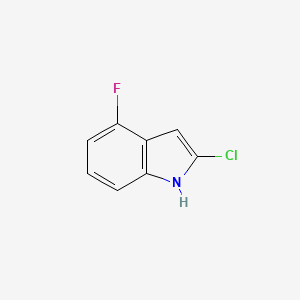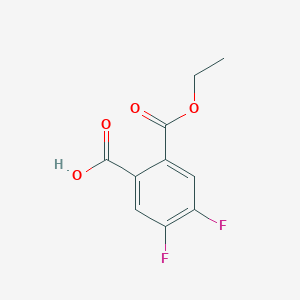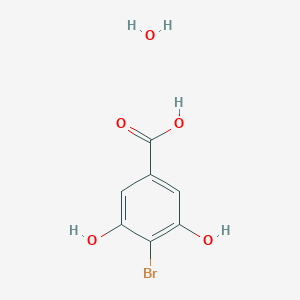
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate is a complex organic compound that features multiple functional groups, including benzyloxy, methoxyimino, and methanesulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the benzyloxy groups: This can be achieved through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the methoxyimino group: This step may involve the reaction of a suitable precursor with methoxyamine.
Formation of the methanesulfonate ester: This can be done by reacting the hydroxyl group of the intermediate compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The methoxyimino group can be reduced to form an amine.
Substitution: The methanesulfonate group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups may yield benzaldehyde or benzoic acid derivatives, while reduction of the methoxyimino group may yield an amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the specific functional groups and their interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(hydroxyimino)pentyl methanesulfonate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl tosylate: Similar structure but with a tosylate group instead of a methanesulfonate group.
Uniqueness
The uniqueness of (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C28H33NO7S |
|---|---|
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
[(2S,3R,4S,5E)-5-methoxyimino-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate |
InChI |
InChI=1S/C28H33NO7S/c1-32-29-18-26(33-19-23-12-6-3-7-13-23)28(35-21-25-16-10-5-11-17-25)27(22-36-37(2,30)31)34-20-24-14-8-4-9-15-24/h3-18,26-28H,19-22H2,1-2H3/b29-18+/t26-,27-,28+/m0/s1 |
Clé InChI |
HITPTJYQHHVVOQ-DTTBUTGZSA-N |
SMILES isomérique |
CO/N=C/[C@@H]([C@H]([C@H](COS(=O)(=O)C)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CON=CC(C(C(COS(=O)(=O)C)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)


![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)





